2,4-Dinitro-N-phenylaniline

Catalog No.
S772882
CAS No.
961-68-2
M.F
C12H9N3O4
M. Wt
259.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dinitro-N-phenylaniline

CAS Number

961-68-2

Product Name

2,4-Dinitro-N-phenylaniline

IUPAC Name

2,4-dinitro-N-phenylaniline

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

InChI

InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H

InChI Key

RHTVQEPJVKUMPI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Anionic chromogenic chemosensor:

Studies have investigated the potential of 2,4-dinitro-N-phenylaniline as an anion chromogenic chemosensor. These sensors change color upon binding to specific anions in solution. One study demonstrated its efficiency in detecting fluoride ions (F-) through a colorimetric response [].

The significance of 2,4-dinitro-N-phenylaniline lies in its unique chemical properties, particularly its nitro groups and amine functionality. These features allow it to participate in various reactions and potentially serve as a building block for other molecules with interesting properties.


Molecular Structure Analysis

The key feature of 2,4-dinitro-N-phenylaniline's structure is the presence of two nitro groups (NO₂) attached at positions 2 and 4 on a benzene ring. Nitro groups are electron-withdrawing substituents, meaning they pull electron density away from the ring. Additionally, the molecule has an amine group (NH₂) attached to another phenyl ring. The amine group, in contrast, is an electron-donating substituent, pushing electron density towards the connected benzene ring [].

This combination of electron-withdrawing and electron-donating groups within the molecule creates a unique electronic environment that can influence its reactivity. The relative positions of these groups on the different benzene rings also play a role in the molecule's overall properties [].


Chemical Reactions Analysis

Several chemical reactions involving 2,4-dinitro-N-phenylaniline are documented in scientific research. Here's an overview of two important reactions:

Synthesis:

The most common method for synthesizing 2,4-dinitro-N-phenylaniline involves nitration of N-phenylaniline. This reaction involves treating N-phenylaniline with a mixture of concentrated sulfuric acid and nitric acid [].

Balanced Chemical Equation

C₆H₅NHC₆H₅ + 2HNO₃ (conc. H₂SO₄) → C₁₂H₉N₃O₄ + 2H₂O

Reduction:

2,4-Dinitro-N-phenylaniline can be reduced to form various aromatic diamines. The specific product depends on the reducing agent and reaction conditions. For example, reduction with tin and hydrochloric acid can yield 3,4’-diaminophenylalanine.

This reaction is complex and the specific balanced chemical equation will depend on the reducing agent used.


Physical And Chemical Properties Analysis

  • Melting Point: 203-205 °C []
  • Boiling Point: Decomposes above boiling point []
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Stable under normal storage conditions []

XLogP3

3.5

Melting Point

159.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

961-68-2

Wikipedia

2,4-Dinitrodiphenylamine

General Manufacturing Information

Benzenamine, 2,4-dinitro-N-phenyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types